molecular formula C8H10ClNOS B1423054 4-Chloro-3-(methanesulfinylmethyl)aniline CAS No. 1250417-58-3

4-Chloro-3-(methanesulfinylmethyl)aniline

Cat. No. B1423054
CAS RN: 1250417-58-3
M. Wt: 203.69 g/mol
InChI Key: YREBQFXWFMAFHC-UHFFFAOYSA-N
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Description

“4-Chloro-3-(methanesulfinylmethyl)aniline” is a chemical compound with the molecular formula C8H10ClNOS . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(methanesulfinylmethyl)aniline” can be represented by the InChI code: 1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

“4-Chloro-3-(methanesulfinylmethyl)aniline” is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Medicine

In the medical field, 4-Chloro-3-(methanesulfinylmethyl)aniline is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique chemical structure could be utilized in the development of novel therapeutic agents, particularly those targeting specific receptors or enzymes within the body .

Agriculture

This compound may serve as an intermediate in the creation of agrochemicals. Its properties could be beneficial in formulating pesticides or herbicides that require specific aromatic amine functionalities to interact with biological targets in pests and weeds .

Materials Science

4-Chloro-3-(methanesulfinylmethyl)aniline: could be instrumental in materials science, especially in the synthesis of new polymeric materials. Its chlorinated aromatic ring provides a point of attachment for polymer chains, potentially leading to materials with enhanced durability or specific electronic properties .

Environmental Science

Research into environmental applications might involve using this compound as a building block for chemicals that can help in pollution remediation. Its structural components could be key in designing molecules that bind to and neutralize environmental contaminants .

Biochemistry

In biochemistry, 4-Chloro-3-(methanesulfinylmethyl)aniline might be used in the study of enzyme-substrate interactions. The compound’s specific functional groups could mimic certain natural substrates or inhibitors, aiding in the understanding of biochemical pathways .

Chemical Engineering

In chemical engineering, this compound’s role could be in process optimization. Its reactivity and stability under various conditions make it a candidate for studying reaction kinetics and developing more efficient industrial chemical processes .

Analytical Chemistry

Lastly, 4-Chloro-3-(methanesulfinylmethyl)aniline is valuable in analytical chemistry for developing new analytical methods. It could be used to calibrate instruments or as a reagent in chemical assays that require high precision and accuracy .

Safety and Hazards

The safety information for “4-Chloro-3-(methanesulfinylmethyl)aniline” indicates that it may be hazardous. The compound has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-12(11)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREBQFXWFMAFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(methanesulfinylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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